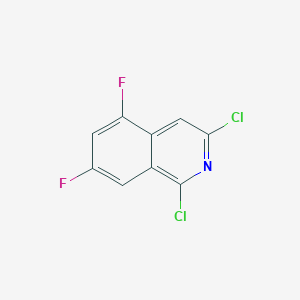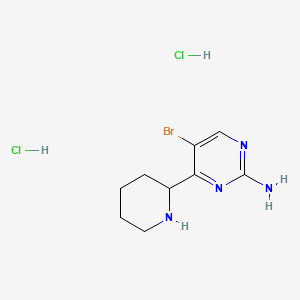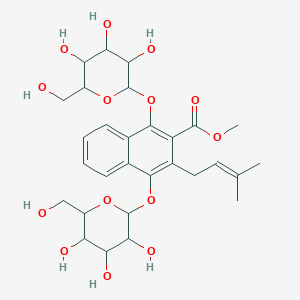![molecular formula C6H11BrClN B12311304 rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)
rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptano clorhidrato es un compuesto bicíclico que presenta un átomo de bromo y una estructura azabicíclica
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptano clorhidrato normalmente implica la bromación de un precursor adecuado, seguida de la formación de la estructura azabicíclica. Las condiciones de reacción a menudo incluyen el uso de bromo o un reactivo que contiene bromo bajo condiciones controladas de temperatura y presión para asegurar la bromación selectiva de la posición deseada en la estructura bicíclica.
Métodos de Producción Industrial
Los métodos de producción industrial para rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptano clorhidrato pueden implicar reacciones de bromación a gran escala utilizando sistemas automatizados para controlar los parámetros de la reacción. La purificación del producto final generalmente se logra mediante técnicas de cristalización o cromatografía para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptano clorhidrato puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Oxidación y Reducción: El compuesto se puede oxidar o reducir en condiciones específicas para formar diferentes derivados.
Reacciones de Adición: La estructura bicíclica puede participar en reacciones de adición con reactivos adecuados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptano clorhidrato incluyen nucleófilos para reacciones de sustitución, agentes oxidantes para reacciones de oxidación y agentes reductores para reacciones de reducción. Las condiciones de reacción varían dependiendo de la transformación deseada, pero generalmente implican temperaturas controladas y el uso de solventes para facilitar las reacciones.
Principales Productos Formados
Los principales productos formados a partir de las reacciones de rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptano clorhidrato dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de sustitución nucleofílica pueden producir una variedad de derivados sustituidos, mientras que las reacciones de oxidación y reducción pueden producir diferentes formas oxidadas o reducidas del compuesto.
Aplicaciones Científicas De Investigación
rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptano clorhidrato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: Investigado por su potencial actividad biológica e interacciones con moléculas biológicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluso como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptano clorhidrato implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El átomo de bromo y la estructura azabicíclica juegan un papel crucial en su reactividad e interacciones. El compuesto puede unirse a receptores o enzimas específicos, modulando su actividad y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- rac-(1R,6R,7R)-7-(trifluorometil)-2-azabicyclo[4.1.0]heptano clorhidrato
- rac-(1R,6R)-7,7-dibromo-6-metil-3-azabicyclo[4.1.0]heptano clorhidrato
- rac-(1R,6R)-7,7-difluoro-1-metil-3-azabicyclo[4.1.0]heptano clorhidrato
Singularidad
rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptano clorhidrato es único debido a su estereoquímica específica y la presencia de un átomo de bromo en la posición 7. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C6H11BrClN |
|---|---|
Peso molecular |
212.51 g/mol |
Nombre IUPAC |
7-bromo-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H10BrN.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6,8H,1-3H2;1H |
Clave InChI |
VKBKQVUIMPWKOK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1C2Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)

![ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311257.png)
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)


![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)


![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)

